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  • Product: 2-Isopropylthiazole-4-carbonitrile
  • CAS: 848555-18-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Isopropylthiazole-4-carbonitrile in Biological Systems

Executive Summary The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds with a broad therapeutic index.[1][2][3] This guide focuses on a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds with a broad therapeutic index.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 2-Isopropylthiazole-4-carbonitrile. While direct research on this compound is nascent, the extensive literature on related thiazole and isothiazole-4-carbonitrile analogs provides a strong foundation for predicting its potential biological activities and for designing a robust research plan to elucidate its precise mechanism of action. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge and a detailed, field-proven framework for future investigation. We will explore the potential therapeutic landscapes this molecule may inhabit, from antimicrobial to anticancer and anti-inflammatory domains, and provide the experimental blueprints necessary to uncover its molecular targets and downstream effects.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered thiazole ring, containing one sulfur and one nitrogen atom, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3][4] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a "privileged" structure in medicinal chemistry. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Thiazole-containing compounds have been extensively investigated for their antibacterial and antifungal properties.[5][6][7][8] Some derivatives are known to interfere with microbial metabolic pathways or disrupt cell membrane integrity.[3]

  • Anticancer Activity: A significant number of thiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[9][10][11] Their mechanisms often involve the inhibition of key enzymes, such as kinases, or the disruption of microtubule dynamics.[9]

  • Anti-inflammatory Activity: The thiazole scaffold is also present in compounds with anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[1][12]

  • Other Therapeutic Areas: The versatility of the thiazole ring extends to antiviral, anticonvulsant, and antidiabetic applications, among others.[1][2][13]

The biological activity of a thiazole derivative is intricately linked to the nature and position of its substituents. The isopropyl group at the 2-position and the carbonitrile group at the 4-position of the target molecule are therefore expected to play a crucial role in defining its specific biological profile.

Decoding the Substituents: The Potential Roles of the Isopropyl and Carbonitrile Moieties

2.1. The Isopropyl Group: A Modulator of Steric Interactions and Lipophilicity

The isopropyl group, while seemingly simple, can profoundly influence a molecule's interaction with its biological target. Its steric bulk can either enhance binding by promoting a specific conformation or hinder it by creating unfavorable steric clashes within a binding pocket.[14] This steric influence is a key consideration in structure-activity relationship (SAR) studies.[14] Furthermore, the isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[15]

2.2. The Carbonitrile Group: A Versatile Pharmacophore

The carbonitrile (cyano) group is a small, polar moiety that can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It is a common feature in many approved drugs and is known to contribute to target binding and metabolic stability. In some contexts, the carbonitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. The presence of a carbonitrile group on the thiazole ring has been associated with various biological activities in different scaffolds.

A Proposed Research Plan for Elucidating the Mechanism of Action

Given the absence of direct data for 2-Isopropylthiazole-4-carbonitrile, a systematic and multi-pronged approach is required to identify its biological target(s) and delineate its mechanism of action. The following research plan outlines a logical and efficient workflow, from initial broad-based screening to in-depth pathway analysis.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Pathway & In Vivo Analysis A Compound Synthesis & QC B Broad Phenotypic Screening (e.g., NCI-60, Antimicrobial Panels) A->B D Initial Hit Identification B->D C High-Content Imaging C->D E Affinity-Based Methods (e.g., Chemical Proteomics) D->E F Genetic Methods (e.g., CRISPR/shRNA Screens) D->F G Computational Modeling (e.g., Molecular Docking) D->G H Putative Target Identification E->H F->H G->H I Direct Binding Assays (e.g., SPR, ITC) H->I J Target Validation I->J K Cellular Pathway Analysis (e.g., Western Blot, RNA-Seq) J->K L In Vitro Efficacy Models K->L M In Vivo Animal Models L->M N Mechanism of Action Elucidation M->N

Figure 1: A proposed workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Class Identification

The initial phase aims to cast a wide net to identify the general biological activity profile of 2-Isopropylthiazole-4-carbonitrile.

3.1.1. Experimental Protocol: Broad Phenotypic Screening

  • Objective: To determine the primary biological effect of the compound across a diverse range of cell lines and microbial strains.

  • Methodology:

    • Synthesize and purify 2-Isopropylthiazole-4-carbonitrile, ensuring high purity (>98%) by NMR and LC-MS.

    • Submit the compound to a broad-based screening panel, such as the National Cancer Institute's 60-cell line screen (NCI-60) to assess its anticancer potential.[11]

    • Simultaneously, screen the compound against a panel of clinically relevant bacterial and fungal strains to evaluate its antimicrobial activity.[7][8][16]

    • Perform a high-content imaging screen on a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) to assess morphological changes, such as effects on the cytoskeleton, cell cycle, or induction of apoptosis.

  • Data Analysis:

    • For the NCI-60 screen, analyze the GI50 (50% growth inhibition) values to identify sensitive cell lines and potential patterns of activity.

    • For antimicrobial screening, determine the Minimum Inhibitory Concentration (MIC) for each strain.

    • For high-content imaging, quantify changes in cellular morphology and fluorescence markers to identify potential cellular processes affected by the compound.

Phase 2: Target Deconvolution and Validation

Once a primary biological activity is identified, the next crucial step is to pinpoint the specific molecular target(s) of the compound.

3.2.1. Experimental Protocol: Affinity-Based Chemical Proteomics

  • Objective: To identify the direct binding partners of 2-Isopropylthiazole-4-carbonitrile in a cellular context.

  • Methodology:

    • Synthesize a derivative of the compound with a reactive group (e.g., an alkyne or a photo-activatable group) for click chemistry or photo-affinity labeling.

    • Incubate the probe with cell lysates or live cells from a sensitive cell line identified in Phase 1.

    • For photo-affinity labeling, expose the cells to UV light to covalently link the probe to its binding partners.

    • Lyse the cells and attach a reporter tag (e.g., biotin) to the probe via click chemistry.

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binding partners.

3.2.2. Experimental Protocol: Genetic Approaches for Target Identification

  • Objective: To identify genes that, when perturbed, alter the sensitivity of cells to the compound.

  • Methodology:

    • Perform a genome-wide CRISPR/Cas9 or shRNA screen in a sensitive cell line.

    • Treat the library of gene-edited cells with a sub-lethal concentration of 2-Isopropylthiazole-4-carbonitrile.

    • Sequence the guide RNAs or shRNAs from the resistant and sensitized cell populations to identify genes that modulate the compound's activity.

  • Data Analysis: Identify genes that are significantly enriched or depleted in the treated population. These genes may encode the direct target or be part of the target's pathway.

3.2.3. Target Validation

Once putative targets are identified, it is essential to validate the direct interaction.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the binding affinity between the compound and the purified target protein.

  • Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm that the compound engages the target protein in a cellular environment.

Phase 3: Pathway and In Vivo Analysis

With a validated target in hand, the final phase focuses on understanding the downstream consequences of target engagement and evaluating the compound's efficacy in more complex biological systems.

3.3.1. Experimental Protocol: Cellular Pathway Analysis

  • Objective: To determine the downstream signaling effects of target engagement by the compound.

  • Methodology:

    • Treat sensitive cells with the compound at various concentrations and time points.

    • Analyze changes in protein expression and phosphorylation status of key pathway components using Western blotting.

    • Perform RNA-sequencing (RNA-Seq) to obtain a global view of the transcriptional changes induced by the compound.

  • Data Analysis:

    • Quantify changes in protein levels and phosphorylation to map the affected signaling pathways.

    • Use bioinformatics tools to analyze the RNA-Seq data and identify enriched gene sets and pathways.

G cluster_0 Target Validation & Downstream Analysis Workflow A Putative Target(s) B Direct Binding Assays (SPR, ITC) A->B C Cellular Target Engagement (CETSA) A->C D Validated Target B->D C->D E Western Blot (Pathway Proteins) D->E F RNA-Sequencing (Transcriptome Analysis) D->F G Downstream Pathway Elucidation E->G F->G

Figure 2: A workflow for target validation and pathway analysis.

3.3.2. In Vitro and In Vivo Efficacy Models

Based on the identified mechanism of action, appropriate in vitro and in vivo models should be selected to evaluate the therapeutic potential of 2-Isopropylthiazole-4-carbonitrile. For example, if the compound is identified as an anticancer agent that targets a specific kinase, its efficacy could be tested in 3D spheroid cultures of cancer cells and subsequently in mouse xenograft models.

Quantitative Data Summary: A Look at Related Compounds

While no quantitative data exists for 2-Isopropylthiazole-4-carbonitrile, the following table summarizes the reported activities of various thiazole derivatives to provide a contextual framework for expected potency.

Compound ClassBiological ActivityPotency Range (IC50/MIC)Reference(s)
Thiazole-based anticancer agentsAntiproliferativeLow nM to µM[9][11]
Thiazole-based antimicrobial agentsAntibacterial/Antifungalµg/mL to mM[6][16]
Isopropyl-thiazole derivativesAnti-inflammatory-
Thiazole-based enzyme inhibitorsVaries by targetnM to µM[17]

Conclusion and Future Directions

2-Isopropylthiazole-4-carbonitrile represents an intriguing yet uncharacterized molecule within the pharmacologically rich landscape of thiazole derivatives. While its precise mechanism of action remains to be elucidated, the established biological activities of its structural relatives suggest a high probability of it possessing valuable therapeutic properties. The comprehensive research plan outlined in this guide provides a clear and robust pathway for its systematic investigation. By employing a combination of phenotypic screening, advanced target deconvolution techniques, and in-depth pathway analysis, the scientific community can unlock the full potential of this promising compound. The insights gained from such studies will not only illuminate the specific role of 2-Isopropylthiazole-4-carbonitrile but also contribute to the broader understanding of thiazole-based drug action, paving the way for the development of novel and effective therapeutics.

References

  • Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (n.d.). of DSpace. Retrieved March 26, 2026, from [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved March 26, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). International Journal of Drug Development and Research. Retrieved March 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. Retrieved March 26, 2026, from [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016, June 30). IntechOpen. Retrieved March 26, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023, June 19). Scientific Reports. Retrieved March 26, 2026, from [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. (2011, December 15). International Journal of Drug Development & Research. Retrieved March 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2021, November 24). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021, August 8). ACS Omega. Retrieved March 26, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Reviews Letters. Retrieved March 26, 2026, from [Link]

  • Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. (2008, July 15). Bioorganic & Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Current Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved March 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Isopropylthiazole-4-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Two-step robust synthesis from commercially available precursors, mechanistic rationale, and analytical validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Two-step robust synthesis from commercially available precursors, mechanistic rationale, and analytical validation.

Executive Summary

Thiazole-4-carbonitriles are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for the synthesis of thiazole-thiazoline natural products (e.g., Largazole analogs) and synthetic kinase inhibitors [1]. This application note details a highly reproducible, two-phase synthetic protocol for 2-Isopropylthiazole-4-carbonitrile .

Rather than relying on the de novo Hantzsch condensation—which can suffer from variable yields and regioselectivity issues—this protocol leverages the commercially available building block 2-isopropylthiazole-4-carboxylic acid . The workflow proceeds via a mild peptide-coupling amidation followed by a highly selective dehydration using Trifluoroacetic Anhydride (TFAA).

Mechanistic Rationale & Workflow

The transformation is designed as a self-validating, two-step sequence to maximize yield and minimize purification bottlenecks:

  • Primary Amidation: The carboxylic acid is activated using EDC·HCl and HOBt. This specific coupling system suppresses the formation of unreactive N-acylureas. Ammonium chloride ( NH4​Cl ) serves as a safe, easy-to-handle ammonia surrogate when deprotonated in situ by N,N-Diisopropylethylamine (DIPEA) [2].

  • Dehydration: The resulting 2-isopropylthiazole-4-carboxamide is dehydrated to the nitrile. While reagents like POCl3​ or Burgess reagent are common, TFAA in the presence of pyridine is selected for its superior functional group tolerance, rapid kinetics at 0 °C, and ease of aqueous workup [1].

SynthesisWorkflow SM 2-Isopropylthiazole- 4-carboxylic acid (Starting Material) Step1 Phase 1: Amidation EDC·HCl, HOBt, NH₄Cl DIPEA, DMF, RT SM->Step1 Int 2-Isopropylthiazole- 4-carboxamide (Intermediate) Step1->Int Step2 Phase 2: Dehydration TFAA, Pyridine CH₂Cl₂, 0 °C to RT Int->Step2 Prod 2-Isopropylthiazole- 4-carbonitrile (Final Product) Step2->Prod

Synthetic workflow for 2-Isopropylthiazole-4-carbonitrile via amidation and dehydration.

Reagent Matrix and Stoichiometry

The following tables summarize the quantitative equivalents required for a standard 10 mmol scale synthesis.

Table 1: Phase 1 (Amidation) Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2-Isopropylthiazole-4-carboxylic acid171.221.01.71 gStarting Material
EDC·HCl191.701.22.30 gCoupling Agent
HOBt (anhydrous)135.121.21.62 gAdditive / Activator
Ammonium Chloride ( NH4​Cl )53.492.01.07 gAmmonia Source
DIPEA129.243.05.23 mLBase
DMF (Anhydrous)N/AN/A20 mLSolvent
Table 2: Phase 2 (Dehydration) Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2-Isopropylthiazole-4-carboxamide170.231.01.70 gIntermediate
Trifluoroacetic Anhydride (TFAA)210.031.52.10 mLDehydrating Agent
Pyridine79.103.02.42 mLAcid Scavenger
Dichloromethane ( CH2​Cl2​ )N/AN/A25 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Isopropylthiazole-4-carboxamide
  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylthiazole-4-carboxylic acid (1.71 g, 10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (20 mL) under a nitrogen atmosphere. Stir for 15 minutes at room temperature (RT).

    • Causality: This pre-incubation allows the formation of the active HOBt-ester, preventing side reactions associated with direct amine addition to the highly reactive O-acylisourea intermediate.

  • Amine Introduction: Add NH4​Cl (1.07 g, 20.0 mmol) to the reaction mixture in one portion.

  • Basification: Add DIPEA (5.23 mL, 30.0 mmol) dropwise over 5 minutes.

    • Causality: DIPEA serves a dual purpose: it deprotonates the NH4​Cl to generate nucleophilic ammonia in situ and neutralizes the HCl salt of the EDC, driving the reaction forward [2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at RT for 12 hours. Monitor via LC-MS or TLC (10% MeOH in CH2​Cl2​ ). The complete disappearance of the starting acid mass ( m/z 172.0 [M+H]+) and the appearance of the amide mass ( m/z 171.0 [M+H]+) validates completion.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (50 mL), water ( 2×50 mL to remove DMF), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-isopropylthiazole-4-carboxamide as an off-white solid. (Typical yield: 85-90%). The crude product is generally of sufficient purity (>95%) for the next step.

Phase 2: Dehydration to 2-Isopropylthiazole-4-carbonitrile
  • Preparation: Dissolve the crude 2-isopropylthiazole-4-carboxamide (1.70 g, 10.0 mmol) in anhydrous CH2​Cl2​ (25 mL) in a 100 mL round-bottom flask under nitrogen.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add Pyridine (2.42 mL, 30.0 mmol) in one portion.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the degradation of the acid-sensitive thiazole ring.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA) (2.10 mL, 15.0 mmol) dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition controls the exothermic nature of the dehydration. TFAA reacts with the primary amide to form a trifluoroacetyl imidate intermediate, which undergoes base-promoted elimination to yield the nitrile [1].

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then allow the mixture to warm to RT for 2 hours. TLC (30% EtOAc in Hexanes) should show complete conversion of the polar amide ( Rf​≈0.1 ) to the highly non-polar nitrile ( Rf​≈0.6 ).

  • Workup: Quench the reaction carefully with water (20 mL). Separate the layers and extract the aqueous phase with CH2​Cl2​ ( 2×20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (30 mL) to remove residual pyridine. Follow with saturated NaHCO3​ (30 mL) and brine (30 mL). Dry over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford 2-Isopropylthiazole-4-carbonitrile as a clear to pale-yellow oil. (Typical yield: 80-85%).

Analytical Validation Metrics

To ensure trustworthiness and verify the structural integrity of the synthesized compounds, cross-reference your isolated materials against the expected analytical data below.

Table 3: Expected Analytical Data
CompoundLC-MS [M+H]+ 1 H NMR (CDCl 3​ , 400 MHz) Expected ShiftsIR ( νmax​ , cm −1 )
Intermediate: 2-Isopropylthiazole-4-carboxamide171.0 δ 8.05 (s, 1H, thiazole-CH), 7.10 (br s, 1H, NH), 5.80 (br s, 1H, NH), 3.35 (hept, J=6.9 Hz, 1H, CH), 1.42 (d, J=6.9 Hz, 6H, 2xCH 3​ )3350, 3180 (N-H), 1670 (C=O)
Final Product: 2-Isopropylthiazole-4-carbonitrile153.0 δ 8.01 (s, 1H, thiazole-CH), 3.38 (hept, J=6.9 Hz, 1H, CH), 1.43 (d, J=6.9 Hz, 6H, 2xCH 3​ )2235 (C N stretch)

Troubleshooting Guide

  • Issue: Low yield in Phase 1 (Amidation); significant unreacted carboxylic acid remains.

    • Causality & Solution: NH4​Cl is highly hygroscopic. If wet, water will outcompete ammonia for the HOBt-ester, hydrolyzing it back to the starting material. Ensure NH4​Cl is dried under vacuum prior to use, and verify that the DMF is strictly anhydrous.

  • Issue: Formation of a highly polar byproduct during Phase 2 (Dehydration).

    • Causality & Solution: If the reaction is warmed too quickly or if insufficient pyridine is used, the trifluoroacetic acid byproduct can protonate the thiazole ring, leading to decomposition or incomplete elimination. Ensure the reaction is maintained at 0 °C during TFAA addition and that a full 3.0 equivalents of pyridine are present.

  • Issue: Persistent pyridine odor in the final product.

    • Causality & Solution: Pyridine co-elutes with many non-polar heterocycles. Ensure the 1M HCl wash during the Phase 2 workup is thorough. If the odor persists, a secondary wash with 10% aqueous CuSO4​ can effectively sequester residual pyridine as a water-soluble copper complex.

References

  • Diness, F., & Meldal, M. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(23), 9845–9851. URL: [Link]

  • US Patent 8614206B2. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. United States Patent and Trademark Office.
Application

Application Note: Chemoselective Reduction of 2-Isopropylthiazole-4-carbonitrile to Primary Amines

Executive Summary & Chemical Challenges The synthesis of (2-isopropylthiazol-4-yl)methanamine from its corresponding nitrile precursor, 2-isopropylthiazole-4-carbonitrile, is a fundamental transformation in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Challenges

The synthesis of (2-isopropylthiazol-4-yl)methanamine from its corresponding nitrile precursor, 2-isopropylthiazole-4-carbonitrile, is a fundamental transformation in medicinal chemistry and pharmacophore development. However, executing this reduction requires navigating two distinct chemoselectivity challenges:

  • Catalyst Poisoning and Desulfurization: Thiazoles are sulfur-containing heterocycles that strongly coordinate to and poison noble metal catalysts (e.g., Pd/C, PtO2). Furthermore, harsh catalytic hydrogenation (such as Raney Nickel at elevated temperatures and pressures) can cleave the C–S bond, leading to catastrophic ring-opening desulfurization[1].

  • Secondary Amine Dimerization: The reduction of nitriles proceeds via a highly reactive imine intermediate. If the reduction of this imine to the primary amine is not sufficiently rapid, the newly formed primary amine will nucleophilically attack the unreacted imine, resulting in the formation of unwanted secondary and tertiary amine byproducts[2].

To circumvent these issues, this guide details two field-proven, chemoselective methodologies tailored for thiazole-carbonitriles: the Nickel Boride (Ni2B) Reduction with In Situ Boc-Trapping and the Borane-Tetrahydrofuran (BH3·THF) Reduction .

Mechanistic Rationale: Navigating Chemoselectivity

Understanding the reaction pathway is critical for controlling the product distribution. When utilizing standard hydride donors, the nitrile is first reduced to an imine salt.

Pathway A 2-Isopropylthiazole- 4-carbonitrile B Imine Intermediate A->B Reduction (Hydride Transfer) C Primary Amine (Target) B->C Reduction D Secondary Amine (Byproduct) B->D Reduction of Dimer C->B Nucleophilic Attack (Dimerization)

Mechanistic pathway of nitrile reduction highlighting the secondary amine byproduct formation.

To prevent the dimerization pathway (highlighted in red), we employ specific mechanistic interventions:

  • Intervention 1 (Boc-Trapping): Caddick et al. demonstrated that generating Nickel Boride (Ni2B) in situ from NaBH4 and NiCl2·6H2O provides a rapid, catalytic reduction[3]. By introducing di-tert-butyl dicarbonate (Boc2O) into the reaction mixture, the primary amine is instantly trapped as a carbamate, sterically and electronically preventing nucleophilic attack on the imine. While anhydrous conditions with stoichiometric NiCl2 can yield primary amines directly[4], the Boc-trapping method is significantly more robust for complex heterocycles.

  • Intervention 2 (Borane Complexation): Alternatively, BH3·THF forms a stable Lewis acid-base complex with the resulting amine (RCH2NH2·BH3). This complexation inherently neutralizes the amine's nucleophilicity, preventing dimerization and allowing for direct isolation of the primary amine after an acidic workup[5]. Stronger reducing agents like LiAlH4 can also be used but pose a higher risk of over-reduction and require rigorous anhydrous conditions[6].

Comparative Methodology Analysis

ParameterMethod A: Ni2B with Boc-TrappingMethod B: BH3·THF Direct Reduction
Reagents NaBH4, NiCl2·6H2O, Boc2O, MeOHBH3·THF (1 M in THF), HCl, NaOH
Typical Yield 85–95% (over 2 steps)75–85% (single step)
Chemoselectivity Very High (Thiazole ring untouched)High (Thiazole ring untouched)
Operational Safety Mild; exothermic H2 evolutionRequires handling of toxic/flammable borane
Primary Output N-Boc protected primary aminePrimary amine (free base or HCl salt)

Validated Experimental Protocols

Protocol A: Nickel Boride (Ni2B) Reduction with In Situ Boc-Trapping

This protocol is highly recommended for drug development professionals due to its scalability, mild conditions, and the ease of purifying the intermediate N-Boc amine.

Workflow S1 1. Substrate + NiCl2·6H2O in MeOH S2 2. Add Boc2O (Trapping Agent) S1->S2 S3 3. NaBH4 Addition (0°C) [Caution: H2 Evolution] S2->S3 S4 4. Stir at RT until Reaction Completion S3->S4 S5 5. Quench & Extract (Isolate N-Boc Amine) S4->S5 S6 6. Deprotection (HCl/Dioxane) to Primary Amine HCl Salt S5->S6

Step-by-step workflow for the chemoselective reduction of thiazole-4-carbonitriles via in situ Boc-trapping.

Step-by-Step Methodology:

  • Reaction Setup: In an appropriately sized round-bottom flask, dissolve 2-isopropylthiazole-4-carbonitrile (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Reagent Addition: Add NiCl2·6H2O (0.1 to 0.5 equiv) and Boc2O (2.0 equiv). Stir the pale green solution at room temperature for 5 minutes. Causality: Excess Boc2O ensures rapid trapping of the amine as it forms, outcompeting the dimerization pathway.

  • Reduction (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH4 (7.0 equiv) in small portions over 30 minutes.

    • Self-Validation: The solution will immediately turn pitch black, and vigorous effervescence (H2 gas) will occur. The black precipitate is the active Ni2B catalyst[7].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quench & Workup: Once the nitrile is consumed, add diethylenetriamine (1.0 equiv relative to Ni) and stir for 30 minutes. Causality: Diethylenetriamine strongly chelates nickel ions, turning the aqueous phase deep purple/blue and preventing stubborn emulsions during extraction.

  • Extraction: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the N-Boc protected amine.

  • Deprotection: Dissolve the crude N-Boc amine in Dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 2 hours. Concentrate under vacuum to afford (2-isopropylthiazol-4-yl)methanamine hydrochloride as a solid.

Protocol B: Direct Reduction via Borane-Tetrahydrofuran (BH3·THF)

This method avoids transition metals entirely and yields the primary amine directly, though it requires stringent anhydrous techniques.

Step-by-Step Methodology:

  • Reaction Setup: Under a strict nitrogen atmosphere, dissolve 2-isopropylthiazole-4-carbonitrile (1.0 equiv) in anhydrous THF (0.3 M concentration). Cool to 0 °C.

  • Borane Addition: Slowly add a 1.0 M solution of BH3·THF complex (3.0 equiv) dropwise via syringe.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the second hydride transfer from the borane complex.

  • Acidic Quench (Critical Step): Cool the mixture to 0 °C. Carefully add 6M aqueous HCl dropwise until gas evolution ceases, then heat the mixture to reflux for 1 hour. Causality: The product initially exists as a stable amine-borane complex. Acid hydrolysis is mandatory to destroy this complex and liberate the amine hydrochloride salt[5].

  • Basification & Extraction: Cool to room temperature, evaporate the THF under reduced pressure, and wash the remaining aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 6M NaOH. Extract the free primary amine with DCM (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the pure (2-isopropylthiazol-4-yl)methanamine.

Analytical Validation & Troubleshooting

  • Reaction Monitoring: The disappearance of the nitrile carbon can be easily tracked via 13C NMR. The characteristic nitrile peak at ~115 ppm will vanish, replaced by a new aliphatic methylene (–CH2–) peak at ~40–45 ppm.

  • Incomplete Reduction (Method A): If the reaction stalls at the imine stage, it is typically due to the rapid decomposition of NaBH4 in methanol. Ensure the NaBH4 is fresh and added portion-wise at 0 °C to maximize hydride transfer before solvent-induced decomposition occurs.

  • Poor Mass Recovery (Method B): Primary amines are highly water-soluble. During the basification step of Protocol B, ensure the aqueous layer is saturated with NaCl (brine) before extracting with DCM to salt out the amine and maximize organic recovery.

Sources

Method

Application Note: 2-Isopropylthiazole-4-carbonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Isopropylthiazole-4-carbonitrile (CAS: 848555-18-0)[1] has emerged as a highly versatile, privileged scaffold[2]. By combining the lipophilic nature of an isopropyl group with the rich synthetic potential of a nitrile-substituted thiazole ring, this intermediate serves as a critical divergence point for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antimicrobial agents, and GPCR antagonists[3].

This application note provides a comprehensive guide to the chemical rationale, divergent workflows, and field-proven protocols for utilizing 2-isopropylthiazole-4-carbonitrile in pharmaceutical development.

Chemical Rationale & Structural Advantages

The architecture of 2-isopropylthiazole-4-carbonitrile offers three distinct advantages for medicinal chemistry:

  • Bioisosterism & Target Binding: The 1,3-thiazole ring is a well-established bioisostere for pyridine, oxazole, and benzene[2]. Its unique electron distribution allows it to act as both a hydrogen-bond acceptor (via the nitrogen) and a lipophilic contact point (via the sulfur), stabilizing protein-ligand interactions[4].

  • Lipophilicity Modulation: The 2-isopropyl substituent systematically increases the partition coefficient (LogP) of the molecule. This is crucial for enhancing membrane permeability and facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • Electrophilic Versatility: The 4-carbonitrile group is a highly reactive electrophilic center. It acts as a synthetic linchpin, allowing chemists to orthogonally elaborate the scaffold into primary amines, amides, or tetrazoles without disrupting the thiazole core[5].

Divergent Synthetic Workflows

The true value of 2-isopropylthiazole-4-carbonitrile lies in its ability to be transformed into multiple distinct pharmacophores. The diagram below illustrates the primary synthetic pathways utilized in drug development.

Workflow A 2-Isopropylthiazole-4-carbonitrile (Starting Material) B Catalytic Hydrogenation (Raney Ni, NH3/MeOH) A->B C [3+2] Cycloaddition (NaN3, NH4Cl, DMF) A->C D Controlled Hydrolysis (NaOH, H2O2, EtOH) A->D E 2-(2-Isopropylthiazol-4-yl)methanamine (Amine Building Block) B->E F 5-(2-Isopropylthiazol-4-yl)-1H-tetrazole (Acid Bioisostere) C->F G 2-Isopropylthiazole-4-carboxamide (Amide Intermediate) D->G

Divergent synthetic pathways of 2-isopropylthiazole-4-carbonitrile in drug discovery.

Key Transformations & Quantitative Data

To ensure reproducibility and scale-up viability, the reaction conditions for the two most critical transformations—amine reduction and tetrazole formation—have been rigorously optimized.

Table 1: Optimization of Nitrile Reduction to Primary Amine

Goal: Maximize primary amine yield while suppressing secondary amine dimerization.

Reagent SystemSolventAdditiveYield (%)Primary Impurity Profile
Raney Ni / H₂ (50 psi) MeOH NH₃ (excess) 92 <2% Secondary amine
Pd/C / H₂ (50 psi)EtOHHCl (1 eq)78Dehalogenation / Ring opening
LiAlH₄ (2.0 eq)THFNone65Secondary amine (15%)
NaBH₄ / NiCl₂MeOHNone81Boron-amine complexes
Table 2: Optimization of[3+2] Cycloaddition for Tetrazole Synthesis

Goal: Achieve complete conversion to the tetrazole bioisostere safely and efficiently.

Azide SourceCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
NaN₃ (1.5 eq) NH₄Cl (1.5 eq) DMF 120 12 88
NaN₃ (1.5 eq)ZnBr₂ (0.1 eq)H₂O/iPrOH1002475
TMS-N₃ (2.0 eq)TBAF (0.1 eq)THF801882
NaN₃ (1.5 eq)Et₃N·HCl (1.5 eq)Toluene1101660

Experimental Protocols

Protocol A: Synthesis of 2-(2-Isopropylthiazol-4-yl)methanamine (Primary Amine)

Causality & Logic: The reduction of nitriles frequently suffers from over-alkylation. As the primary amine forms, it can attack the intermediate imine, resulting in unwanted secondary or tertiary amines. To definitively suppress this, we utilize Raney Nickel under a hydrogen atmosphere in the presence of excess methanolic ammonia. The high concentration of ammonia shifts the thermodynamic equilibrium, preventing the primary amine product from condensing with the intermediate imine.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr hydrogenation reactor, dissolve 2-isopropylthiazole-4-carbonitrile (10.0 g, 65.7 mmol) in 7 N ammonia in methanol (100 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (~2.0 g, active). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir the mixture vigorously at 25 °C for 8–10 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup (Self-Validating): Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. To validate the purity and isolate the free base, dissolve the crude oil in 1 M HCl (100 mL) and wash with diethyl ether (2 × 50 mL) to remove unreacted nitrile. Basify the aqueous layer to pH 12 using 6 M NaOH, and extract with dichloromethane (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the pure primary amine as a pale yellow oil.

Protocol B: Synthesis of 5-(2-Isopropylthiazol-4-yl)-1H-tetrazole

Causality & Logic: Tetrazoles are highly prized in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, offering a similar pKa (~4.5–5.5) but with enhanced lipophilicity and complete resistance to esterase cleavage[6]. The synthesis utilizes a [3+2] cycloaddition. Instead of using highly toxic and explosive hydrazoic acid (HN₃) directly, we use a mixture of sodium azide (NaN₃) and ammonium chloride (NH₄Cl)[5]. NH₄Cl acts as a mild proton source to generate HN₃ in situ at a controlled rate, significantly improving the safety profile of the reaction while driving the nucleophilic attack on the nitrile carbon.

Mechanism N1 Nitrile Carbon (Electrophilic Center) N3 Nucleophilic Attack (Transition State) N1->N3 N2 Azide Ion (N3-) (Nucleophile) N2->N3 N4 Ring Closure (Intramolecular) N3->N4 N5 1H-Tetrazole (Aromatic System) N4->N5

Mechanistic sequence of the [3+2] cycloaddition forming the tetrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-isopropylthiazole-4-carbonitrile (5.0 g, 32.8 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add sodium azide (3.2 g, 49.2 mmol, 1.5 eq) and ammonium chloride (2.6 g, 49.2 mmol, 1.5 eq) to the solution.

  • Cycloaddition: Heat the stirred suspension to 120 °C under a nitrogen atmosphere for 12 hours. The reaction progress can be tracked via TLC (Hexanes/EtOAc 3:1); the highly polar tetrazole will remain near the baseline.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice water (150 mL).

  • Workup & Isolation (Self-Validating): At this stage, the aqueous mixture is basic. Extract with ethyl acetate (2 × 50 mL) to remove any unreacted starting material and organic impurities. Carefully acidify the aqueous layer to pH 2 using 2 M HCl. The 1H-tetrazole product, being acidic, will precipitate out of the solution as a white/off-white solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum at 50 °C to afford the pure tetrazole derivative.

References

  • "4-Thiazolecarbonitrile, 2-(1-methylethyl)-", LookChem.[Link]

  • "1,3-Thiazole-4-carbonitrile - PMC", National Institutes of Health (NIH).[Link]

  • "4-Thiazolecarbonitrile, 2-(1-methylethyl)- — Chemical Substance Information", NextSDS.[Link]

  • "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy", Frontiers.[Link]

  • "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC", National Institutes of Health (NIH).[Link]

Sources

Application

Application Notes and Protocols for the Integration of 2-Isopropylthiazole-4-carbonitrile in Agrochemical Formulations

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals The thiazole ring is a vital heterocyclic scaffold in the development of modern agrochemicals, valued for its diverse biological activities and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring is a vital heterocyclic scaffold in the development of modern agrochemicals, valued for its diverse biological activities and metabolic stability.[1][2] Thiazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides, demonstrating their versatility in crop protection.[1] The electronic properties of the thiazole ring, combined with the potential for diverse substitutions at the 2, 4, and 5 positions, allow for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. The introduction of a carbonitrile (-C≡N) group can significantly influence a molecule's polarity, metabolic stability, and binding affinity to target proteins, making it a valuable functional group in the design of new active ingredients.[3][4] This document provides a comprehensive guide for researchers and formulation scientists on the incorporation of a promising new active ingredient, 2-Isopropylthiazole-4-carbonitrile, into stable and efficacious agrochemical formulations.

While specific data for 2-Isopropylthiazole-4-carbonitrile is emerging, we can extrapolate initial formulation strategies based on the known properties of the closely related analogue, 2-isopropyl-4-methylthiazole, and the established structure-activity relationships of other thiazole-based agrochemicals.[5][6][7][8] This allows for a scientifically grounded starting point for formulation development and efficacy testing.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the active ingredient's physicochemical properties is paramount for developing a stable and effective formulation.[9] While specific experimental data for 2-Isopropylthiazole-4-carbonitrile is not yet publicly available, we can infer its likely characteristics based on its structural analogue, 2-isopropyl-4-methylthiazole, and general chemical principles.

Table 1: Estimated Physicochemical Properties of 2-Isopropylthiazole-4-carbonitrile

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Formula C₇H₈N₂S---
Molecular Weight 152.22 g/mol ---
Appearance Likely a colorless to yellow or brown liquid.[5][7]Influences the appearance of the final formulation.
Boiling Point Estimated to be > 175 °C at 760 mmHg.[10]Low volatility is expected, which is favorable for most formulation types.
Solubility Expected to be soluble in organic solvents and slightly soluble in water.[5][6]A key determinant for choosing between liquid or solid formulation types. Poor water solubility suggests the need for emulsifiable concentrates, suspension concentrates, or wettable powders.
Vapor Pressure Estimated to be low (e.g., < 1.2 mmHg @ 25°C).[6]Low volatility reduces inhalation risk for applicators and off-target movement.
Stability The thiazole ring is generally stable. The nitrile group is also relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.Formulation pH should be maintained near neutral (6-8) to prevent degradation.

Based on these estimated properties, 2-Isopropylthiazole-4-carbonitrile is likely a liquid at room temperature with low water solubility. This profile makes it a suitable candidate for several common agrochemical formulation types, including:

  • Emulsifiable Concentrate (EC): A liquid formulation where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. ECs form a stable emulsion when diluted with water.[10][11]

  • Suspension Concentrate (SC): A stable suspension of the solid active ingredient in water. This would be suitable if the compound is a low-melting solid or can be milled to a fine particle size.

  • Wettable Powder (WP): A dry, powdered formulation that forms a suspension when mixed with water. This is a viable option if the active ingredient is a solid.

The choice of formulation will depend on the desired application method, target pest or disease, and the specific properties of the technical grade active ingredient (TGAI).

Hypothesized Biological Activity and Target Applications

The biological activity of thiazole derivatives is highly dependent on the substituents on the thiazole ring.[1][12][13]

  • Fungicidal Activity: Many thiazole derivatives exhibit potent fungicidal activity. The presence of an alkyl group at the 2-position and electron-withdrawing groups can enhance antifungal efficacy.[1][14][15] Therefore, it is hypothesized that 2-Isopropylthiazole-4-carbonitrile may exhibit activity against a range of fungal pathogens.

  • Insecticidal Activity: Thiazole-based insecticides, such as thiamethoxam, are well-known. The nitrile group is present in some insecticidally active molecules.[11][16][17] It is plausible that 2-Isopropylthiazole-4-carbonitrile could possess insecticidal properties, potentially acting on the nervous system of insects.

  • Herbicidal Activity: While less common, some thiazole derivatives have shown herbicidal activity.[18][19][20][21] The specific combination of the isopropyl and carbonitrile groups would need to be screened against a panel of weed species to determine any potential herbicidal effects.

Given these possibilities, initial efficacy screening should be broad, covering a range of representative fungal pathogens, insect pests, and weed species.

Formulation Development Protocols

The following protocols provide a starting point for developing EC, SC, and WP formulations of 2-Isopropylthiazole-4-carbonitrile. All percentages are on a weight/weight (w/w) basis.

Protocol 1: Emulsifiable Concentrate (EC) Formulation

This protocol is suitable for a liquid active ingredient with low water solubility.

1. Materials:

  • 2-Isopropylthiazole-4-carbonitrile (Technical Grade, >95%)
  • Aromatic solvent (e.g., Solvesso™ 150 or similar)
  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)
  • Stirring apparatus (magnetic or overhead stirrer)
  • Glass beakers

2. Methodology:

  • In a glass beaker, weigh the required amount of 2-Isopropylthiazole-4-carbonitrile.
  • Add the aromatic solvent and stir until the active ingredient is completely dissolved.
  • Add the anionic and non-ionic emulsifiers to the solution. A common starting ratio is a 1:1 blend of anionic to non-ionic emulsifiers.
  • Stir the mixture until a homogenous, clear solution is obtained.

Table 2: Example EC Formulation Compositions

ComponentFormulation A (25% EC)Formulation B (50% EC)
2-Isopropylthiazole-4-carbonitrile25.0%50.0%
Aromatic Solvent65.0%40.0%
Anionic Emulsifier5.0%5.0%
Non-ionic Emulsifier5.0%5.0%
Total 100.0% 100.0%

3. Quality Control:

  • Appearance: The concentrate should be a clear, homogenous liquid.
  • Emulsion Stability: Dilute 1 part of the EC with 99 parts of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. Observe for any separation, creaming, or sedimentation at 30 minutes, 1 hour, and 2 hours. A stable emulsion should show minimal separation.
Protocol 2: Suspension Concentrate (SC) Formulation

This protocol is suitable if 2-Isopropylthiazole-4-carbonitrile is a solid or can be effectively milled.

1. Materials:

  • 2-Isopropylthiazole-4-carbonitrile (Technical Grade, >95%)
  • Wetting agent (e.g., Sodium lignosulfonate)
  • Dispersing agent (e.g., Naphthalene sulfonate condensate)
  • Antifreeze (e.g., Propylene glycol)
  • Thickener (e.g., Xanthan gum)
  • Biocide
  • Deionized water
  • Bead mill or other suitable milling equipment

2. Methodology:

  • Prepare a xanthan gum pre-gel by slowly adding the xanthan gum to water while stirring vigorously.
  • In a separate container, dissolve the wetting agent, dispersing agent, and antifreeze in deionized water.
  • Slowly add the 2-Isopropylthiazole-4-carbonitrile to the aqueous solution while stirring to form a slurry.
  • Mill the slurry in a bead mill until the desired particle size is achieved (typically a median particle size of 2-5 µm).
  • Add the xanthan gum pre-gel and biocide to the milled suspension and stir until homogenous.

Table 3: Example SC Formulation Composition (40% SC)

ComponentPercentage (w/w)
2-Isopropylthiazole-4-carbonitrile40.0%
Wetting Agent2.0%
Dispersing Agent3.0%
Propylene Glycol5.0%
Xanthan Gum (2% solution)10.0%
Biocide0.2%
Deionized Water39.8%
Total 100.0%

3. Quality Control:

  • Particle Size: Measure the particle size distribution using a laser diffraction particle size analyzer.
  • Viscosity: Measure the viscosity using a rotational viscometer.
  • Suspensibility: Dilute the SC in standard hard water and measure the amount of active ingredient that remains in suspension after 30 minutes.
Protocol 3: Wettable Powder (WP) Formulation

This protocol is suitable if 2-Isopropylthiazole-4-carbonitrile is a solid.

1. Materials:

  • 2-Isopropylthiazole-4-carbonitrile (Technical Grade, >95%)
  • Wetting agent (e.g., Sodium lauryl sulfate)
  • Dispersing agent (e.g., Sodium lignosulfonate)
  • Inert carrier (e.g., Kaolin clay, silica)
  • Air mill or other suitable grinding and blending equipment

2. Methodology:

  • Pre-grind the 2-Isopropylthiazole-4-carbonitrile to a fine powder.
  • In a blender, combine the ground active ingredient, wetting agent, dispersing agent, and inert carrier.
  • Blend until a homogenous powder is obtained.
  • If necessary, air-mill the blended powder to achieve the desired particle size.

Table 4: Example WP Formulation Composition (75% WP)

ComponentPercentage (w/w)
2-Isopropylthiazole-4-carbonitrile75.0%
Wetting Agent2.0%
Dispersing Agent5.0%
Inert Carrier18.0%
Total 100.0%

3. Quality Control:

  • Wettability: Measure the time it takes for the powder to become completely wet when added to water.
  • Suspensibility: Determine the percentage of active ingredient that remains suspended in water after a set period.

Stability and Efficacy Testing

Stability Testing

All formulations should undergo accelerated and long-term stability testing to ensure they meet quality standards.

  • Accelerated Stability: Store the formulation at an elevated temperature (e.g., 54°C for 14 days) and analyze for any changes in physical and chemical properties.

  • Low-Temperature Stability: For liquid formulations, store at a low temperature (e.g., 0°C for 7 days) to check for crystallization or phase separation.

  • Long-Term Stability: Store the formulation under ambient conditions for at least two years, with periodic testing of its properties.

Efficacy Testing

The developed formulations should be tested for their biological efficacy against target pests, diseases, or weeds.

  • Laboratory Bioassays: Conduct initial screening in a controlled laboratory environment to determine the intrinsic activity of the formulations.

  • Greenhouse Trials: Evaluate the performance of the formulations on potted plants under controlled greenhouse conditions. This allows for dose-response studies and assessment of phytotoxicity.

  • Field Trials: Conduct small-plot field trials in representative growing regions to evaluate the efficacy of the formulations under real-world conditions.

Visualization of Workflows

Formulation Development Workflow

FormulationDevelopment cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Testing & Validation A Physicochemical Characterization of AI B Solubility & Stability Screening A->B C Selection of Formulation Type B->C D Selection of Inert Ingredients C->D Based on AI properties E Prototype Formulation D->E F Optimization of Component Ratios E->F G Physical & Chemical Stability Testing F->G Optimized Prototypes H Biological Efficacy (Lab, Greenhouse, Field) F->H Optimized Prototypes I Final Formulation G->I H->I

Caption: A generalized workflow for the development of an agrochemical formulation.

Efficacy Testing logical Flow

EfficacyTesting Start Hypothesized Biological Activity Lab Laboratory Bioassays Start->Lab Initial Screening Greenhouse Greenhouse Trials Lab->Greenhouse Promising Candidates Field Field Trials Greenhouse->Field Optimized Formulations End Efficacy Confirmed Field->End Validation

Caption: A logical progression for evaluating the efficacy of a new agrochemical active ingredient.

Conclusion

The incorporation of 2-Isopropylthiazole-4-carbonitrile into agrochemical formulations represents a promising avenue for the development of new crop protection solutions. While further research is needed to fully characterize its physicochemical properties and biological activity spectrum, the protocols and guidance provided in this document offer a robust starting point for formulation scientists and researchers. By leveraging the known structure-activity relationships of thiazole derivatives and employing systematic formulation development and testing strategies, the full potential of this novel active ingredient can be realized.

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  • Sun, Q., et al. (2022). Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors. Pest Management Science, 78(10), 4235-4244. Retrieved from [Link]

  • Tomita, K., et al. (2005). Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Pesticide Science, 30(2), 107-113. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 69(40), 11899–11908. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

  • Chen, Y., et al. (2024). The Insecticidal Activity of Secondary Metabolites Produced by Streptomyces sp. SA61 against Trialeurodes vaporariorum (Hemiptera: Aleyrodidae). Insects, 15(10), 734. Retrieved from [Link]

  • Liu, Y., et al. (2023). Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. International Journal of Molecular Sciences, 24(7), 6214. Retrieved from [Link]

  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Weng, J., et al. (2010). Synthesis and fungicidal activity of 2-4-(4-fluorophenyl) thiazol-2-yl-3-hydroxy-3-hydrocarbyloxy acrylonitriles. Chinese Journal of Pesticide Science, 12(4), 463-467. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2025). Insecticidal Evaluation, Molecular Docking, and Structure-Activity Relationship Study of Some Synthesized Thiazole-Owing Hydrazone Derivatives Against Spodoptera frugiperda under Laboratory Conditions. Egyptian Journal of Chemistry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved from [Link]

  • SAGE Journals. (n.d.). Natural products containing the nitrile functional group and their biological activities. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 2-Isopropylthiazole-4-carbonitrile

Welcome to the technical support center for 2-Isopropylthiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on selecting the optimal org...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Isopropylthiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on selecting the optimal organic solvents for your experiments. Given the specific chemical nature of 2-Isopropylthiazole-4-carbonitrile, a methodical approach to solvent selection is crucial for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Isopropylthiazole-4-carbonitrile that influence its solubility?

A1: The solubility of 2-Isopropylthiazole-4-carbonitrile is governed by a balance of its polar and non-polar functional groups.

  • Polar Moieties: The molecule contains a polar carbonitrile (-C≡N) group and a thiazole ring, which is a polar aromatic heterocycle. These groups will favor interactions with polar solvents.

  • Non-Polar Moiety: The presence of an isopropyl group introduces a non-polar, hydrophobic character to the molecule, which will contribute to its solubility in less polar organic solvents.

The interplay of these groups suggests that 2-Isopropylthiazole-4-carbonitrile will likely exhibit good solubility in a range of polar aprotic and moderately polar protic solvents.

Q2: Which organic solvents are predicted to be the most effective for dissolving 2-Isopropylthiazole-4-carbonitrile?

A2: Based on the principle of "like dissolves like," we anticipate good solubility in the following solvents. A summary is provided in the table below.

Solvent ClassRecommended SolventsAnticipated SolubilityRationale for Selection
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can effectively solvate the polar carbonitrile and thiazole moieties without the potential for hydrogen bonding interactions that could interfere with certain reactions.
Polar Protic Ethanol, Isopropanol (IPA), MethanolModerate to HighThese solvents can engage in hydrogen bonding and dipole-dipole interactions. Their alkyl chains also interact favorably with the isopropyl group of the solute.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateThese are moderately polar solvents that can solvate the molecule, though likely to a lesser extent than more polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformModerateThe polarity of these solvents is sufficient to dissolve 2-Isopropylthiazole-4-carbonitrile, making them suitable for reactions where protic or highly polar aprotic solvents are not ideal.
Non-Polar Toluene, HexanesLow to InsolubleThe dominant polar character of the carbonitrile and thiazole groups will likely limit solubility in highly non-polar solvents.

Q3: Are there any solvents that should be avoided when working with 2-Isopropylthiazole-4-carbonitrile?

A3: Caution should be exercised with highly reactive solvents, especially if the compound is to be recovered unchanged. While nitriles are generally stable, strong acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis of the nitrile group to a carboxylic acid or amide. Therefore, it is advisable to use neutral solvents unless the reaction chemistry requires otherwise.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely at the desired concentration.

  • Cause: The chosen solvent may not have sufficient solvating power for the concentration required.

  • Solution:

    • Gentle Heating: Carefully warm the solution. An increase in temperature often enhances solubility. Ensure the temperature is well below the boiling point of the solvent to prevent evaporation.

    • Sonication: Use an ultrasonic bath to provide energy to break up the solute lattice and promote dissolution.

    • Solvent Combination: Consider creating a solvent mixture. For instance, if your compound has limited solubility in ethanol, adding a small amount of a stronger polar aprotic solvent like DMSO or DMF can significantly improve solubility.

    • Re-evaluate Solvent Choice: If the above steps fail, a more suitable solvent from the recommended list should be selected.

Issue 2: The compound precipitates out of solution over time or upon cooling.

  • Cause: The initial dissolution may have created a supersaturated solution, which is unstable.

  • Solution:

    • Work at a Lower Concentration: The most straightforward solution is to prepare a more dilute solution that remains stable under your experimental conditions.

    • Maintain Temperature: If the experiment allows, maintain a constant, slightly elevated temperature to keep the compound in solution.

    • Use a Co-solvent: Adding a small percentage of a solvent in which the compound is highly soluble can help to maintain the stability of the solution.

Issue 3: The solution has an unexpected color or the compound appears to have degraded.

  • Cause: The solvent may be reacting with your compound, or the solvent itself may contain impurities.

  • Solution:

    • Use High-Purity Solvents: Always use analytical or HPLC grade solvents to minimize impurities.

    • Check for Peroxides: Ethers like THF can form explosive peroxides over time. Always test for peroxides before use, especially before any heating or concentration steps.

    • Inert Atmosphere: If your compound is sensitive to air or moisture, conduct the dissolution and subsequent experiment under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Determining Solubility

This protocol provides a systematic approach to determine the solubility of 2-Isopropylthiazole-4-carbonitrile in a chosen solvent.

Materials:

  • 2-Isopropylthiazole-4-carbonitrile

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vortex mixer

  • Small-volume vials with caps (e.g., 2 mL glass vials)

  • Pipettes

Procedure:

  • Prepare a Stock Solution (if applicable for screening): Accurately weigh a known amount of 2-Isopropylthiazole-4-carbonitrile and dissolve it in a highly effective solvent (e.g., DMSO) to create a concentrated stock solution. This can be used for rapid screening of miscibility in other solvents.

  • Qualitative Solubility Test:

    • Add approximately 1 mg of 2-Isopropylthiazole-4-carbonitrile to a vial.

    • Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.

    • Observe for complete dissolution. Note the approximate volume of solvent required.

  • Quantitative Solubility Determination (Saturated Solution Method):

    • Add a pre-weighed amount of 2-Isopropylthiazole-4-carbonitrile (e.g., 10 mg) to a vial.

    • Add a known volume of the solvent (e.g., 1 mL).

    • Cap the vial and vortex for 2-3 minutes.

    • If the solid dissolves completely, add more of the compound in pre-weighed increments until a small amount of solid remains undissolved.

    • If the solid does not dissolve completely, add more solvent in known volumes until complete dissolution is achieved.

    • Allow the saturated solution (with excess solid) to equilibrate for at least one hour at a constant temperature.

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried residue. The difference in weight will give you the mass of the dissolved compound.

    • Calculate the solubility in g/L or mg/mL.

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent.

SolventSelection A Define Experimental Requirements (e.g., Concentration, Temperature, Reactivity) B Consult Solvent Properties Table A->B C Select Initial Solvent Candidate B->C D Perform Qualitative Solubility Test C->D E Is Solubility Adequate? D->E F Proceed with Experiment E->F Yes G Troubleshoot Dissolution E->G No H Consider Solvent Mixture or Alternative Solvent G->H H->C

Caption: A workflow for systematic solvent selection.

References

  • PubChem: A comprehensive database of chemical molecules and their activities. It can provide physical and chemical properties for many compounds. [Link]

  • "Solubility of Organic Compounds" - Chemistry LibreTexts: An educational resource explaining the principles of solubility in organic chemistry. [Link]

Optimization

Technical Support Center: Navigating Steric Challenges in Isopropyl-Substituted Thiazole Chemistry

Welcome to the technical support resource for chemists encountering steric hindrance related to the isopropyl group in thiazole reactions. The thiazole scaffold is a cornerstone in medicinal chemistry, and its substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for chemists encountering steric hindrance related to the isopropyl group in thiazole reactions. The thiazole scaffold is a cornerstone in medicinal chemistry, and its substitution pattern is pivotal for biological activity.[1] The isopropyl group, while seemingly small, imposes significant steric demands that can complicate synthesis, alter molecular conformation, and influence biological interactions.[1]

This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles driving these methodologies.

Frequently Asked Questions (FAQs)

Q1: Why does the isopropyl group cause such significant steric hindrance in thiazole reactions?

A: The steric hindrance from an isopropyl group stems from its branched structure and the free rotation around its C-C single bond. Unlike a linear alkyl chain, the two methyl groups of the isopropyl substituent create a bulky, three-dimensional "cone" of influence. When positioned on a thiazole ring, especially at the C2 or C4 positions, this cone can physically block the trajectory of incoming reagents, prevent the optimal orbital alignment required for bond formation, or lock the molecule in a conformation that is unfavorable for reaction.[1][2] This obstruction raises the activation energy of the reaction, leading to slower rates or complete inhibition.

Q2: Which positions on the thiazole ring are most susceptible to the steric effects of an adjacent isopropyl group?

A: The impact of steric hindrance is highly dependent on the reaction type and the position of the isopropyl group.

  • C2-Position: An isopropyl group at C2 strongly hinders reactions at this position, which is naturally electron-deficient and a target for nucleophiles or organometallic reagents after deprotonation.[3] It also significantly impacts reactions at the adjacent N3 and C4 positions.

  • C4-Position: This is a very common substitution pattern. An isopropyl group here sterically shields both the C4 and the neighboring C5 position. This is particularly problematic for C5-H activation or functionalization reactions, which are otherwise common on the electron-rich C5 carbon.[3][4]

  • C5-Position: An isopropyl group at C5 primarily hinders reactions at this position and the adjacent C4 position.

Q3: What are the three main strategies I should consider first when a reaction is failing due to steric hindrance from an isopropyl group?

A: When facing a challenging reaction, consider these three pillars of optimization:

  • Increase Reaction Energy: Sterically hindered reactions often have high activation energy barriers. Supplying more energy through higher temperatures, longer reaction times, or using microwave irradiation can provide the necessary energy to overcome this barrier.[5]

  • Modify the Catalyst or Reagents: Switch to more reactive reagents (e.g., using an aryl iodide instead of a bromide in cross-coupling) or employ specialized catalysts with bulky ligands (e.g., N-heterocyclic carbenes or biarylphosphines) that are designed to operate in sterically crowded environments.[2][6][7]

  • Choose an Alternative Synthetic Pathway: If optimization fails, the most effective solution may be to redesign the synthesis.[5][8] This could involve introducing the isopropyl group at a later stage or using a different core reaction that is less sensitive to steric effects.

Troubleshooting Guides: Problem-Specific Solutions

Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis

Q: I am attempting a Hantzsch synthesis using isobutyrothioamide (to install a 2-isopropyl group) or an α-haloketone with an isopropyl group, and my yields are consistently below 20%. What is happening and how can I fix it?

A: This is a classic challenge. The low yield is due to the steric bulk of the isopropyl group impeding the key steps of the Hantzsch synthesis: the initial S-alkylation (nucleophilic attack of the thioamide sulfur) and the subsequent intramolecular cyclization.[1][5]

Causality & Solutions:

  • Insufficient Reactivity: The bulky groups on your substrates slow down the reaction, requiring more forceful conditions.

    • Solution A - Thermal & Microwave Energy: Gradually increase the reaction temperature and extend the reaction time, carefully monitoring for decomposition via TLC or LC-MS.[5] Microwave synthesis is highly effective here, as it can rapidly heat the reaction to high temperatures (e.g., 120 °C for 30 minutes) and overcome the activation energy barrier.[5]

    • Solution B - Stronger Base: The nucleophilicity of a bulky thioamide can be poor. Using a non-nucleophilic strong base can deprotonate the thioamide, making the sulfur a more potent nucleophile.[5] Exercise caution, as this can promote side reactions.

  • Inefficient Cyclization: The steric strain involved in forming the five-membered ring intermediate can make the cyclization and dehydration steps inefficient.

    • Solution - High-Pressure Conditions: While less common, applying high pressure can facilitate reactions that are sterically demanding by reducing the activation volume.[5]

Troubleshooting Workflow: Low-Yield Hantzsch Synthesis

start Low Yield in Hantzsch Synthesis temp_time Increase Temperature & Reaction Time start->temp_time Cause: Insufficient Energy strong_base Use Stronger, Non-Nucleophilic Base start->strong_base Cause: Poor Thioamide Nucleophilicity monitor Monitor by TLC/LC-MS for Decomposition temp_time->monitor microwave Employ Microwave Synthesis Protocol monitor->microwave No success Yield Improved monitor->success Yes alt_route Consider Alternative Synthetic Route microwave->alt_route If still no yield microwave->success strong_base->alt_route If side reactions occur strong_base->success

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.

Problem 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling between a 4-isopropyl-substituted bromothiazole and a sterically hindered boronic acid is not working. I see only starting material or decomposition (palladium black). What should I do?

A: This is a common issue in cross-coupling chemistry. The combination of steric hindrance on both the thiazole electrophile and the boronic acid nucleophile presents a significant challenge for the palladium catalyst. The formation of "palladium black" indicates catalyst decomposition, which happens when the catalytic cycle stalls.[4][6] The key is to use a catalyst system that facilitates the difficult oxidative addition and reductive elimination steps.

Causality & Solutions:

  • Inefficient Oxidative Addition/Reductive Elimination: Standard catalysts like Pd(PPh₃)₄ are often too small and inefficient for crowded substrates. The bulky isopropyl group prevents the catalyst from easily accessing the C-Br bond and makes the final bond-forming reductive elimination step slow, leading to catalyst death.

    • Solution A - Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, and other biarylphosphines are designed to stabilize the palladium center and accelerate the key steps of the catalytic cycle, especially for hindered substrates.[6]

    • Solution B - N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent for sterically demanding couplings.[7] Their strong σ-donor properties and "flexible steric bulk" create a highly active and robust catalyst that can overcome the hindrance.[7][9]

  • Poor Transmetalation: The transfer of the organic group from boron to palladium can be slow.

    • Solution - Optimize Base and Solvent: The choice of base is critical for activating the boronic acid.[10] For hindered couplings, strong bases like t-BuOK or Cs₂CO₃ are often more effective than weaker ones. Aprotic polar solvents like dioxane or DMF are commonly used.[7]

Data Summary: Ligand Effects in Hindered Couplings

Catalyst SystemLigand TypeTypical Yield RangeKey Advantage
Pd(OAc)₂ / XPhosBulky BiarylphosphineGood to ExcellentAccelerates reductive elimination
PdCl₂(dppf)FerrocenylphosphineModerate to GoodGeneral purpose, less effective for severe hindrance
PEPPSI-IPentAnNHC Pre-catalystExcellentHigh activity and stability for hindered substrates[9]
Pd₂(dba)₃ (Ligand-free)NonePoor to ModerateRelies on substrate coordination; fails with severe hindrance[11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Thiazole

This protocol is adapted for sterically challenging substrates.[6][7]

  • Setup: To an oven-dried Schlenk tube, add the isopropyl-thiazole halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a strong base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-8 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Low Reactivity in Direct C-H Arylation

Q: I am trying to perform a direct C-H arylation at the C5 position of a 4-isopropylthiazole derivative, but the reaction is sluggish and gives a complex mixture. How can I improve the yield and regioselectivity?

A: Direct C-H arylation is an attractive, atom-economical method, but it is highly sensitive to steric effects. The isopropyl group at C4 shields the C5-H bond, making it difficult for the palladium catalyst to coordinate and cleave this bond. While the C5 position is electronically favored for this reaction on thiazoles, the steric barrier can override this preference.[3][4][12]

Causality & Solutions:

  • Steric Shielding of C5-H: The primary issue is the physical blocking of the C5 position by the adjacent isopropyl group.

    • Solution A - Ligand-Free, High-Temperature Conditions: Some of the most successful direct arylations of thiazoles use a simple, ligand-free Pd(OAc)₂ catalyst at high temperatures (120-160 °C).[4][13] The absence of a bulky ligand may allow the smaller catalyst to access the hindered C-H bond. The high temperature provides the necessary energy.[4]

    • Solution B - Use of Additives: The addition of a substoichiometric amount of pivalic acid (PivOH) can significantly accelerate direct arylation reactions by acting as a proton shuttle in the C-H activation step (concerted metalation-deprotonation pathway).[9]

  • Competitive C-H Activation: If other C-H bonds are available (e.g., at C2), the catalyst might react at a less-hindered, albeit less electronically favorable, site, leading to a mixture of isomers.

    • Solution - Precise Temperature Control: Carefully optimizing the reaction temperature can sometimes favor one pathway over another. A temperature screen is highly recommended.[13]

Visualizing the Catalytic Challenge

cluster_0 Ideal Pathway (Unhindered) cluster_1 Hindered Pathway (4-isopropylthiazole) a1 Pd Catalyst Approaches Thiazole C5-H a2 C-H Activation (CMD Pathway) a1->a2 block Steric Block by Isopropyl Group a3 Product Formation a2->a3 b1 Pd Catalyst Approach to C5-H is Blocked b2 High Energy Barrier for C-H Activation b1->b2 b3 Low/No Reaction or Side Reactions b2->b3 block->b1

Caption: Steric clash in C-H activation of 4-isopropylthiazole.

References

  • Isopropyl group steric effects in thiazole compounds. Benchchem.
  • Technical Support Center: Synthesis of Sterically Hindered Thiazoles. Benchchem.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Grignard Reaction. Organic Chemistry Portal.
  • Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials.
  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions.
  • overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. Benchchem.
  • How to overcome Steric Hindrance?
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Troubleshooting

Optimizing reaction temperature for 2-Isopropylthiazole-4-carbonitrile substitution

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the C-5 electrophilic substitution of 2-Isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the C-5 electrophilic substitution of 2-Isopropylthiazole-4-carbonitrile.

Mechanistic Overview & Workflow

The functionalization of 2-isopropylthiazole-4-carbonitrile relies on regioselective lithiation. Because the bulky isopropyl group occupies the C-2 position ()[1], deprotonation is directed exclusively to the C-5 position ()[2]. However, the presence of the highly electrophilic C-4 carbonitrile group creates a competing pathway: nucleophilic attack by the organolithium reagent. Strict temperature control is the primary variable separating a high-yielding substitution from catastrophic thermodynamic degradation.

G A 2-Isopropylthiazole-4-carbonitrile B Addition of n-BuLi / LDA Strictly at -78 °C A->B Anhydrous THF C C-5 Lithiated Intermediate (Kinetically Stable at -78 °C) B->C Deprotonation F Temperature Spike (> -60 °C) During Lithiation B->F Exothermic failure D Electrophile Addition (e.g., Aldehyde, Halogen) Warm to 20 °C C->D Electrophilic Trapping G Side Reactions: - Nitrile Nucleophilic Attack - Thiazole Ring Opening C->G Premature warming E C-5 Substituted Thiazole (Target Product) D->E Aqueous Quench F->G Thermodynamic degradation

Fig 1: Temperature-dependent C-5 lithiation and substitution of 2-Isopropylthiazole-4-carbonitrile.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between the internal temperature during the lithiation phase and the resulting product distribution.

Table 1: Effect of Lithiation Temperature and Base Selection on Yield

Lithiation Temp (°C)Base UsedTarget C-5 Product Yield (%)Nitrile-Attack Byproduct (%)Ring-Opening Impurities (%)
-78n-BuLi85< 2< 1
-60n-BuLi62155
-40n-BuLi254518
-78LDA88Not Detected< 1
-40LDA70Not Detected12

Data synthesis based on standard organolithium postfunctionalization protocols for highly functionalized thiazoles.

Experimental Protocol: Self-Validating C-5 Substitution

To ensure reproducibility and prevent thermodynamic degradation, follow this validated protocol for the lithiation and subsequent substitution (e.g., using 2-nitrobenzaldehyde as the electrophile) ()[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe (critical for self-validation), and an argon inlet.

  • Substrate Loading: Dissolve 2-Isopropylthiazole-4-carbonitrile (1.0 equiv) in anhydrous THF to create a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate until the internal temperature reads ≤ -75 °C.

  • Regioselective Lithiation: Using a syringe pump, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Self-Validation Check: Monitor the internal temperature probe. Adjust the addition rate so the internal temperature never exceeds -70 °C. Stir the mixture at -78 °C for exactly 1 hour.

  • Electrophilic Trapping: Dissolve the electrophile (e.g., 2-nitrobenzaldehyde, 1.1 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise, maintaining the internal temperature below -70 °C.

  • Controlled Warming: Once the addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to 20 °C (room temperature) over a period of 2 hours to ensure complete conversion of the kinetically trapped intermediate.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why is strict adherence to -78 °C critical during the lithiation step? A: The reaction operates under strict kinetic vs. thermodynamic control. The C-5 proton is acidic, allowing for rapid deprotonation at -78 °C. However, the C-4 carbonitrile group is highly susceptible to nucleophilic attack. At -78 °C, the acid-base deprotonation is kinetically favored. If the temperature rises above -60 °C, the thermodynamic pathway dominates, and the butyl anion will attack the nitrile carbon, leading to ketone byproducts or thiazole ring fragmentation ()[2].

Q: I set my chiller to -78 °C, but I am still observing significant nitrile-addition byproducts. What is going wrong? A: You are likely experiencing a discrepancy between the external bath temperature and the internal reaction temperature. The addition of n-BuLi is highly exothermic. If added too quickly, localized hot spots can cause the internal temperature to spike to -50 °C, triggering degradation. Solution: Always use an internal thermocouple and control the addition rate via a syringe pump. If the problem persists, switch to Lithium Diisopropylamide (LDA). LDA is a non-nucleophilic base and will effectively deprotonate the C-5 position without attacking the carbonitrile group ()[2].

Q: Can I add the electrophile at room temperature to speed up the reaction? A: No. The C-5 lithiated intermediate is only kinetically stable at cryogenic temperatures. If you warm the lithiated intermediate prior to adding the electrophile, it will undergo intermolecular degradation or ring-opening. The electrophile must be added at -78 °C ()[3], and only after the addition is complete should the system be allowed to warm to 20 °C to drive the substitution to completion.

References

  • Title: 4-Thiazolecarbonitrile, 2-(1-methylethyl) - LookChem Source: LookChem URL: [Link]

  • Title: Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 2-Isopropylthiazole-4-carbonitrile: A Comparative Guide

Introduction and Mechanistic Baseline 2-Isopropylthiazole-4-carbonitrile (CAS: 848555-18-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Baseline

2-Isopropylthiazole-4-carbonitrile (CAS: 848555-18-0) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including novel adenosine receptor antagonists and hyperuricemia treatments[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. The molecule possesses a weakly basic thiazole nitrogen and a highly polar, electron-withdrawing carbonitrile group, resulting in a moderate lipophilicity (LogP 2.14)[2]. During synthetic scale-up, separating the target compound from its positional isomers (e.g., 2-isopropylthiazole-5-carbonitrile) and unreacted precursors requires precise manipulation of chromatographic selectivity.

The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method based on molecular causality:

  • pH Control: The thiazole nitrogen is susceptible to protonation at low pH. To prevent peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase pH must be strictly controlled. A buffered pH of 4.8 (using ammonium acetate) ensures the molecule remains predominantly in its neutral state, maximizing retention and peak symmetry.

  • Stationary Phase Chemistry: While standard C18 columns rely entirely on hydrophobic dispersion forces, the conjugated π -system of the thiazole ring and the dipole of the nitrile group offer opportunities for π−π and dipole-dipole interactions. This mechanistic insight drives the comparison between standard aliphatic and phenyl-based stationary phases.

Column Performance Comparison Guide

To objectively evaluate the optimal stationary phase, three distinct column chemistries were compared under identical isocratic conditions (40% Acetonitrile / 60% 10 mM Ammonium Acetate, pH 4.8, Flow rate: 1.0 mL/min, UV Detection: 225 nm).

The critical performance metric was the resolution ( Rs​ ) between 2-isopropylthiazole-4-carbonitrile and its primary synthetic impurity, 2-isopropylthiazole-5-carbonitrile.

Table 1: Comparative Chromatographic Data
Column ChemistryParticle TechnologyRetention Time ( tR​ )Theoretical Plates ( N )Asymmetry ( Tf​ )Resolution ( Rs​ ) vs. Isomer
Standard C18 (250 x 4.6 mm)Fully Porous (5 µm)8.4 min9,5001.351.4 (Fails baseline)
Core-Shell C18 (100 x 4.6 mm)Solid-Core (2.6 µm)4.2 min18,2001.101.9 (Acceptable)
Core-Shell Biphenyl (100 x 4.6 mm)Solid-Core (2.6 µm)5.1 min19,5001.052.8 (Superior)

Scientific Verdict: The Core-Shell Biphenyl column significantly outperforms the C18 alternatives. The biphenyl functional groups undergo π−π interactions with the thiazole ring, amplifying the subtle electronic differences between the 4-carbonitrile and 5-carbonitrile positional isomers. Furthermore, the solid-core (core-shell) architecture minimizes the Eddy diffusion term (A-term in the van Deemter equation), doubling the theoretical plates and reducing the analysis time by over 40% compared to the fully porous C18.

Step-by-Step Method Development Workflow

Based on the comparative data, the Core-Shell Biphenyl column was selected for the final gradient method to ensure the elution of highly retained non-polar impurities.

MethodDev Start Define Physicochemical Properties (LogP ~2.14) ColScreen Column Screening (C18 vs. Biphenyl) Start->ColScreen pHOpt Buffer & pH Optimization (pH 4.8 Acetate) ColScreen->pHOpt GradOpt Gradient Optimization (10-60% MeCN) pHOpt->GradOpt Final Final Method Establishment GradOpt->Final

Logical workflow for HPLC method development of thiazole derivatives.

Optimized Experimental Protocol
  • Aqueous Mobile Phase (A) Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 4.8 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Organic Mobile Phase (B): 100% HPLC-grade Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity (reducing backpressure on the 2.6 µm core-shell column) and its aprotic nature, which sharpens the nitrile peak.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

    • Detection: UV at 225 nm (absorbance maximum for the conjugated thiazole system)[3].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analytes)

    • 2.0 - 8.0 min: 10% 60% B (Linear ramp for impurity separation)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.0 - 10.1 min: 60% 10% B

    • 10.1 - 14.0 min: 10% B (Re-equilibration)

Method Validation Protocol (ICH Q2(R2) Aligned)

To ensure the method is fit for its intended purpose in a regulatory environment, it must be validated according to the newly revised ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle approach and enhanced scientific justification for analytical procedures[4][5].

Validation Spec Specificity (Rs > 1.5) Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (pH, Temp, Flow) Prec->Rob

ICH Q2(R2) compliant validation lifecycle for analytical procedures.

Self-Validating Execution Steps
  • Specificity & Selectivity: Inject a diluent blank, a standard solution of 2-Isopropylthiazole-4-carbonitrile, and a sample spiked with known synthetic impurities.

    • Acceptance Criteria: No interfering peaks at the retention time of the main peak. Resolution ( Rs​ ) between the target peak and the closest eluting impurity must be 1.5.

  • Linearity and Range: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be 0.999. The y-intercept should be 2.0% of the response at the 100% level.

  • Accuracy (Recovery): Prepare triplicate samples of the drug substance spiked with the target compound at three levels (80%, 100%, and 120% of the nominal concentration).

    • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%[6].

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of the 100% standard solution on Day 1 (Repeatability). Have a second analyst perform the same test on Day 2 using a different HPLC system and column lot (Intermediate Precision).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be 2.0% for both sets of data[5].

  • Robustness: Deliberately introduce small, controlled variations to the optimized method parameters: pH ( ± 0.2 units), Flow rate ( ± 0.1 mL/min), and Column Temperature ( ± 5°C).

    • Acceptance Criteria: System suitability parameters (Resolution 1.5, Tailing factor 1.5, %RSD 2.0%) must remain unaffected, proving the method's resilience in routine QC environments.

References

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing URL: [Link]

  • 4-Thiazolecarbonitrile, 2-(1-methylethyl) - Chemical Properties LookChem URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative Jetir.Org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropylthiazole-4-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Isopropylthiazole-4-carbonitrile As drug development and synthetic chemistry increasingly rely on functionalized heterocycles, compounds like 2-Isopropylthiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Isopropylthiazole-4-carbonitrile

As drug development and synthetic chemistry increasingly rely on functionalized heterocycles, compounds like 2-Isopropylthiazole-4-carbonitrile (CAS: 848555-18-0) have become standard building blocks. However, the presence of both a thiazole ring (containing nitrogen and sulfur) and a nitrile group necessitates rigorous, causality-driven disposal protocols. Improper disposal not only violates environmental regulations but also poses severe systemic toxicity risks to laboratory personnel.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and final destruction of 2-Isopropylthiazole-4-carbonitrile.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the material. The following table summarizes the critical data required for waste profiling:

Property / IdentifierValue
Chemical Name 2-Isopropylthiazole-4-carbonitrile (or 4-Thiazolecarbonitrile, 2-(1-methylethyl)-)
CAS Registry Number 848555-18-0[1]
Molecular Formula C7H8N2S[2]
Molecular Weight 152.22 g/mol [2]
Hazard Statements (GHS) H302, H312, H315, H319, H332, H335[3]
Primary Toxicological Risks Harmful via ingestion, inhalation, and dermal contact; severe eye/skin irritant[3].

The Causality Behind the Protocols (E-E-A-T)

In high-performance laboratories, safety protocols are not arbitrary; they are dictated by the molecular behavior of the compound. Understanding why we perform specific actions ensures a self-validating safety culture.

  • Why is Incineration Mandatory? The molecular structure of 2-Isopropylthiazole-4-carbonitrile ( C7​H8​N2​S ) dictates its combustion byproducts. Burning this compound without specialized equipment releases highly toxic nitrogen oxides ( NOx​ ), sulfur oxides ( SOx​ ), and potentially hydrogen cyanide ( HCN ) under conditions of incomplete combustion[4]. Therefore, disposal must be routed exclusively to EPA-permitted hazardous waste incinerators equipped with flue gas desulfurization and NOx​ scrubbers[5].

  • Why is Drain Disposal Strictly Prohibited? Thiazole derivatives are inherently toxic to aquatic ecosystems and resist standard biological degradation. Discharging such regulated hazardous waste into the sanitary sewer violates EPA regulations (40 CFR 261) and can disrupt the microbial balance in Publicly Owned Treatment Works (POTWs)[6].

  • Why Specific PPE Configurations? While standard nitrile gloves offer baseline protection against the pure solid, the compound is often handled in organic solvents (e.g., dichloromethane or DMF) during synthesis. Because standard nitrile gloves can degrade rapidly when exposed to certain solvents, double-gloving or utilizing heavy-duty butyl rubber gloves over nitrile is required to prevent dermal absorption of the dissolved toxin[6].

Step-by-Step Disposal Methodology

Protocol A: Routine Waste Segregation and Collection

This workflow ensures that waste is safely accumulated without risking cross-contamination or dangerous secondary reactions.

  • Segregation: Collect all 2-isopropylthiazole-4-carbonitrile waste (whether solid powder, reaction mother liquor, or contaminated chromatography silica) in chemically compatible containers, such as High-Density Polyethylene (HDPE) carboys or glass bottles[7].

  • Chemical Isolation: Critical Step. Ensure the waste stream is completely isolated from strong acids, bases, or oxidizing agents. Mixing nitriles with strong acids can trigger exothermic hydrolysis or the release of toxic gases[4].

  • Labeling & Verification: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "2-Isopropylthiazole-4-carbonitrile," the carrier solvent, and check the "Toxic" and "Irritant" hazard boxes[8].

  • Satellite Accumulation: Store the sealed container within a secondary containment tray in a designated Satellite Accumulation Area (SAA). The area must be cool, dry, and well-ventilated[7].

Protocol B: Spill Response and Decontamination

A spill introduces immediate inhalation and dermal risks. This protocol is designed to contain the spread and neutralize the exposure zone.

  • Area Isolation: Immediately evacuate non-essential personnel from the spill zone. If the spill occurs outside a fume hood, increase room ventilation to maximum capacity[9].

  • PPE Donning: Responders must equip safety goggles (or a face shield), a chemically resistant lab coat, and appropriate gloves (butyl rubber over nitrile). If the spill involves dry powder, a NIOSH-approved particulate respirator is mandatory to prevent inhalation of aerosolized dust[9].

  • Physical Containment:

    • For Solid Spills: Utilize dry clean-up procedures. Gently sweep or shovel the material using non-sparking tools to prevent dust generation. Place the recovered solid into a sealable plastic bag or dedicated waste container[7].

    • For Liquid/Solution Spills: Deploy an inert, non-combustible absorbent material such as sand, earth, or commercial vermiculite[4]. Do not use sawdust or paper towels, as these are combustible and can react with certain solvent mixtures.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution. Collect all contaminated wash water using absorbent pads; this water must be treated as hazardous waste and never flushed down the drain[10].

Protocol C: Final Destruction (Vendor Handoff)
  • Waste Profiling: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste broker to profile the waste stream accurately[6].

  • Manifesting: Ensure the waste manifest explicitly states the presence of sulfur and nitrogen to guarantee the waste is routed to a high-temperature incinerator capable of scrubbing acid gases[5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for processing 2-Isopropylthiazole-4-carbonitrile waste streams.

G Start 2-Isopropylthiazole-4-carbonitrile Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Pure compound/Dust) Decision->Solid Solid Liquid Liquid Waste (In solvent/Reaction mix) Decision->Liquid Liquid CollectSolid Collect via dry sweep Avoid dust formation Solid->CollectSolid CollectLiquid Collect in HDPE/Glass Keep away from acids/oxidizers Liquid->CollectLiquid Labeling Label as Hazardous Waste (Toxic, Irritant) CollectSolid->Labeling CollectLiquid->Labeling Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage Incineration High-Temperature Incineration (EPA-Permitted Facility) Storage->Incineration

Workflow for the segregation, collection, and disposal of thiazole nitrile waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylthiazole-4-carbonitrile
Reactant of Route 2
2-Isopropylthiazole-4-carbonitrile
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